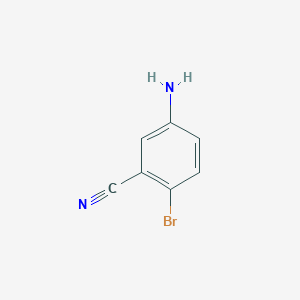

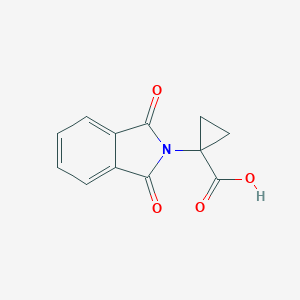

![molecular formula C11H7N3O2S B189668 6-(4-Nitrofenil)imidazo[2,1-b][1,3]tiazol CAS No. 7120-14-1](/img/structure/B189668.png)

6-(4-Nitrofenil)imidazo[2,1-b][1,3]tiazol

Descripción general

Descripción

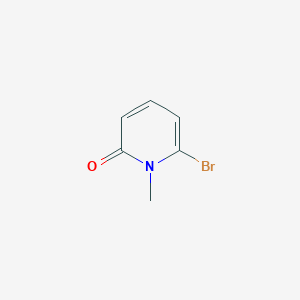

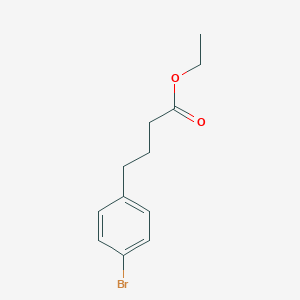

“6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the CAS Number: 7120-14-1 . It has a molecular weight of 245.26 . This compound is a solid in physical form .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been reported in the literature . A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” can be represented by the linear formula C11H7N3O2S . The InChI Code for this compound is 1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H .Mecanismo De Acción

Target of Action

The primary target of 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of pantothenate and ultimately Coenzyme A .

Biochemical Pathways

By inhibiting Pantothenate synthetase, 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole disrupts the pantothenate and Coenzyme A biosynthesis pathway . This disruption can lead to a decrease in the production of Coenzyme A, which is vital for fatty acid synthesis and energy metabolism. The downstream effects of this disruption can lead to impaired cell growth and division .

Pharmacokinetics

In silico admet prediction has been carried out for this compound . These predictions can provide insights into the compound’s absorption, distribution, metabolism, and excretion properties, which can impact its bioavailability .

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the inhibition of Mtb growth . Furthermore, no acute cellular toxicity was observed, indicating a potential therapeutic window .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole in laboratory experiments offers a number of advantages. It is a highly sensitive and selective fluorescent probe for the detection of H2O2 and other ROS. Additionally, it is easy to synthesize and can be used in a wide range of experiments. However, it is important to note that 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is not suitable for use in vivo, as it can be toxic in high concentrations.

Direcciones Futuras

There are a number of potential future directions for the use of 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole. It could be used for the detection of other reactive oxygen species, such as superoxide and nitric oxide. Additionally, it could be used for the detection of other biological molecules, such as proteins and carbohydrates. Furthermore, it could be used as a tool for studying the effects of oxidative stress on cells and tissues. Finally, it could be used to develop new therapeutic agents for the treatment of oxidative stress-related diseases.

Métodos De Síntesis

The synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is relatively straightforward and involves the reaction of 4-nitrophenol, thiosemicarbazide, and anhydrous sodium acetate. The reaction is carried out in aqueous solution at room temperature and the desired product is isolated by column chromatography. The reaction mechanism involves the formation of an imidazole ring, followed by the formation of a thiazole ring, and finally the formation of the nitrophenyl group.

Aplicaciones Científicas De Investigación

Dispositivos Optoelectrónicos

Este compuesto muestra potencial en el desarrollo de dispositivos optoelectrónicos debido a su estructura de heterociclo aromático, que es beneficiosa para aplicaciones de emisión de luz .

Sensores

La estructura química de 6-(4-Nitrofenil)imidazo[2,1-b][1,3]tiazol lo hace adecuado para su uso en tecnología de sensores, particularmente en la detección de sustancias biológicas y químicas .

Fármacos Anticancerígenos

Se ha investigado sobre los derivados de este compuesto por su actividad anticancerígena contra diversas líneas celulares de cáncer humano, lo que indica su potencial como agente terapéutico .

Microscopía Confocal e Imagenología

Debido a sus propiedades fluorescentes, este compuesto se puede utilizar como emisor en microscopía confocal e imagenología, lo que ayuda en la investigación biológica .

Agentes Antimicrobianos

Se han sintetizado y evaluado algunos derivados por sus propiedades antimicrobianas, lo que sugiere aplicaciones en la lucha contra infecciones bacterianas .

Tratamiento de la Tuberculosis

Un derivado específico que lleva un grupo 4-nitrofenil mostró una actividad significativa contra Mycobacterium tuberculosis, lo que indica su posible uso en el tratamiento de la tuberculosis .

Safety and Hazards

Propiedades

IUPAC Name |

6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLETUFGLJXMETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310769 | |

| Record name | 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7120-14-1 | |

| Record name | 7120-14-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)